molecular formula C7H9IN2 B1381852 3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine CAS No. 1450754-38-7

3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine

Cat. No. B1381852
M. Wt: 248.06 g/mol
InChI Key: XKVWLCIADFSFAP-UHFFFAOYSA-N
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Description

3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine, also known as BIE, is a versatile synthetic intermediate used in the synthesis of various compounds. It is a diazirine derivative that serves as a useful reagent for the preparation of various compounds due to its unique reactivity and stability. BIE is a highly reactive compound that can be used in a variety of chemical reactions, including the synthesis of heterocyclic compounds, as well as in the preparation of various biological active compounds. BIE is also known to have potential applications in the pharmaceutical industry due to its wide range of reactivity and stability.

Scientific Research Applications

Photoactivated Modification of Carbon Surfaces

3-Aryl-3-(trifluoromethyl)diazirines, similar in structure to the compound , have been used as photoactivated carbene precursors. These diazirines are effective for the covalent surface modification of graphitic carbon and carbon nanotubes. This application is significant for developing advanced materials with customized surface properties (Lawrence et al., 2011).

Nitrenic Reactivity in Organic Synthesis

Diazirines like 3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine exhibit nitrenic reactivity, which is crucial in organic synthesis. The formation of N,N'-disubstituted amidines through interactions with other organic compounds demonstrates the utility of diazirines in synthesizing complex organic molecules (Kolářová et al., 2013).

Development of Peptide Photoaffinity Reagents

Diazirine derivatives are used in the creation of peptide photoaffinity reagents. These reagents can be incorporated into peptides and proteins, enabling studies of biomolecular interactions under physiological conditions. Such applications are vital in understanding protein functions and interactions (Shih & Bayley, 1985).

Chromogenic Diazirines for Photoaffinity Labeling

Chromogenic diazirines are synthesized for photoaffinity labeling in biochemical studies. These compounds facilitate the investigation of biological mechanisms by forming covalent bonds with target molecules, aiding in the understanding of molecular interactions in biological systems (Hatanaka et al., 1989).

Understanding Chemical Decomposition and Reactivity

Research into the thermal decomposition of diazirines contributes to the broader understanding of chemical reactivity and decomposition mechanisms. This knowledge is crucial in fields like materials science and chemical engineering, where control over chemical reactions and stability is essential (Liu et al., 2003).

Photo-cross-linking in RNA Research

Diazirine-containing RNA photo-cross-linking probes are significant in the study of microRNA targets. These probes enable the identification and analysis of RNA and microRNA interactions, contributing to our understanding of gene expression and regulation (Nakamoto & Ueno, 2014).

properties

IUPAC Name

3-but-3-ynyl-3-(2-iodoethyl)diazirine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c1-2-3-4-7(5-6-8)9-10-7/h1H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVWLCIADFSFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1(N=N1)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101241931
Record name 3H-Diazirine, 3-(3-butyn-1-yl)-3-(2-iodoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine

CAS RN

1450754-38-7
Record name 3H-Diazirine, 3-(3-butyn-1-yl)-3-(2-iodoethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1450754-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Diazirine, 3-(3-butyn-1-yl)-3-(2-iodoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine
Reactant of Route 6
3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine

Citations

For This Compound
20
Citations
M Soethoudt, G Alachouzos… - Cannabis and …, 2018 - liebertpub.com
Introduction: Δ 9 -Tetrahydrocannabinol (THC), the principle psychoactive ingredient in Cannabis, is widely used for its therapeutic effects in a large variety of diseases, but it also has …
Number of citations: 12 www.liebertpub.com
A Espinasse - 2020 - conservancy.umn.edu
Antibiotic resistance currently is one of the biggest global health threats according to the World Health Organization (WHO). This situation results from antibiotic misuse and lack of new …
Number of citations: 0 conservancy.umn.edu
S Huang, FJ Wang, H Lin, T Liu, CX Zhao… - Biomedicine & …, 2021 - Elsevier
Natural products are an important source of new drugs. Some of them may be used directly in clinical settings without further structural modification. One of these directly used natural …
Number of citations: 4 www.sciencedirect.com
Z Liu, Y Wu, X Mao, KCJ Kwan, X Cheng, X Li… - Science …, 2023 - science.org
Various proteins bind to chromatin to regulate DNA and its associated processes such as replication, transcription, and damage repair. The identification and characterization of these …
Number of citations: 5 www.science.org
B Gagestein - 2020 - scholarlypublications …
Photoactivatable lipids are synthetic analogues of natural lipids that are designed to retain the overall structure and interactions of the parent lipid, and contain a photoactivatable moiety …
Y Ma, M Zhang, J Yang, L Zhu, J Dai, X Wu - European Journal of …, 2023 - Elsevier
Serum creatinine is widely used to adjust the dosing of drugs eliminated by the kidney in patients with renal dysfunction, as it is a readily accessible indicator of kidney function. However…
Number of citations: 3 www.sciencedirect.com
BV Lichitsky, AN Komogortsev… - ACS combinatorial …, 2019 - ACS Publications
1,3-Substituted pyrazolo[3,4-b]pyridinones 11–18 were synthesized by a three-component condensation of Meldrum’s acid with aryl aldehydes and 1,3-substituted 5-aminopyrazoles. …
Number of citations: 11 pubs.acs.org
A Zhang, R Song, R Wang, H Li, D Hu… - Journal of Agricultural …, 2022 - ACS Publications
Rice bacterial blight and rice bacterial streak are two serious rice diseases and have caused great harm to the production of rice all over the world. To develop an efficient antibacterial …
Number of citations: 2 pubs.acs.org
L Sun, Y Yan, H Lv, J Li, Z Wang, K Wang, L Wang… - Cell chemical …, 2022 - cell.com
Rapamycin is widely recognized as an inhibitor of mTOR, and has been approved for clinical use as an immunosuppressant. Its potencies in anti-cancer, anti-aging, and …
Number of citations: 30 www.cell.com
JP Fifer - 2018 - search.proquest.com
The design and synthesis of β-lactamase inhibitors is a constant area of study to overcome the growing problem of resistance to β-lactam antibiotics. Serine dependent β-lactamase …
Number of citations: 3 search.proquest.com

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